molecular formula C11H15N3O6 B14793616 N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide

N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide

Cat. No.: B14793616
M. Wt: 285.25 g/mol
InChI Key: JIXPNADEBXDZRA-UHFFFAOYSA-N
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Description

N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethanamine oxide group attached to a benzyl ring substituted with hydroxy and dinitro groups. Its molecular structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide typically involves multiple steps, starting with the preparation of the benzyl precursor. The benzyl ring is first nitrated to introduce the nitro groups at the 2 and 3 positions. This is followed by the introduction of the hydroxy group at the 6 position through a hydroxylation reaction. The final step involves the reaction of the benzyl precursor with N-ethyl ethanamine oxide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The hydroxy and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted benzyl compounds.

Scientific Research Applications

N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine: Lacks the oxide group, resulting in different chemical properties.

    N-Methyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.

    N-Ethyl-N-(4-hydroxy-2,3-dinitrobenzyl)ethanamine oxide: The hydroxy group is positioned differently, leading to variations in its chemical behavior.

Uniqueness

N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide is unique due to its specific combination of functional groups and their positions on the benzyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

IUPAC Name

N-ethyl-N-[(6-hydroxy-2,3-dinitrophenyl)methyl]ethanamine oxide

InChI

InChI=1S/C11H15N3O6/c1-3-14(20,4-2)7-8-10(15)6-5-9(12(16)17)11(8)13(18)19/h5-6,15H,3-4,7H2,1-2H3

InChI Key

JIXPNADEBXDZRA-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O)[O-]

Origin of Product

United States

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